N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-(1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a structurally complex heterocyclic compound featuring a pyrazole core linked to a benzodioxol-substituted thiazole and an indole-oxoacetamide moiety. Its design integrates pharmacophores known for diverse biological activities, including antimicrobial and anti-inflammatory properties. The benzodioxol group (methylenedioxyphenyl) is notable for enhancing metabolic stability and receptor binding affinity in medicinal compounds, while the thiazole and indole rings are frequently associated with antimicrobial and kinase inhibitory effects .
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O4S/c1-13-9-21(28-24(32)23(31)22-14(2)26-17-6-4-3-5-16(17)22)30(29-13)25-27-18(11-35-25)15-7-8-19-20(10-15)34-12-33-19/h3-11,26H,12H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHZXZCXNDXESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C4=NC(=CS4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Based on the structure and related compounds, it is likely that it interacts with various cancer cell lines.
Mode of Action
It is known that similar compounds have shown anticancer activity against prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines. Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells.
Biological Activity
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies.
1. Chemical Structure and Synthesis
The compound features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, thiazole ring, and pyrazole structure. Its synthesis typically involves multi-step organic reactions:
Synthesis Steps:
- Formation of Benzodioxole Ring: Cyclization of catechol derivatives with formaldehyde.
- Thiazole Ring Synthesis: Achieved via Hantzsch thiazole synthesis.
- Coupling Reactions: Palladium-catalyzed cross-coupling reactions to combine the benzodioxole and thiazole rings.
- Amidation: Final step involves forming the amide bond with 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid .
2.1 Anticancer Properties
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance:
- In Vitro Studies: The compound demonstrated antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. These studies suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| HepG2 | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Antimicrobial Testing: Several derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to Methicillin |
| Escherichia coli | 64 | Comparable to Ampicillin |
The biological activity of this compound is thought to involve interaction with specific molecular targets:
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation: Potential modulation of receptors that play roles in apoptosis and inflammation pathways.
4. Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental setups:
Case Study 1: Anticancer Efficacy
A study published in ACS Omega reported that derivatives similar to this compound exhibited significant tumor growth inhibition in xenograft models, suggesting potential for clinical development .
Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial properties against resistant strains, showing that modifications to the thiazole moiety enhanced activity against Gram-negative bacteria .
Comparison with Similar Compounds
Substituent Analysis
The target compound’s structure is compared below with three analogues from the literature:
Key Observations :
- The benzodioxol group in the target compound distinguishes it from ZINC2720973’s nitro-substituted benzothiazole, which may confer differences in electron-withdrawing effects and solubility .
- The indole-oxoacetamide moiety in the target compound mirrors the alkylamide groups in ’s derivatives, suggesting similar modes of action (e.g., enzyme inhibition) .
Reaction Pathways
- Target Compound : Likely synthesized via multi-step heterocyclic condensations. The benzodioxol-thiazole moiety may require Suzuki coupling or Hantzsch thiazole synthesis, while the indole-oxoacetamide could involve nucleophilic acyl substitution.
- Derivatives : Synthesized via cyclocondensation of N-methyl-3-oxobutanamide with phenyl hydrazine, followed by thiazole formation (yield: 82%) .
- Compound 18a () : Utilized a thiophene-carboxamide intermediate, with yields dependent on thiourea cyclization conditions .
Comparison :
The target compound’s synthesis is likely more complex due to the benzodioxol and indole groups, which may require protective strategies and specialized catalysts, unlike the straightforward hydrazine-based cyclizations in –4.
Antimicrobial Activity
- Derivatives : Exhibited broad-spectrum antimicrobial activity, with MIC values ranging from 8–32 µg/mL against S. aureus and E. coli. The thiazole-amide linkage was critical for membrane disruption .
- Target Compound : While direct data is unavailable, the indole and benzodioxol groups are associated with enhanced penetration of bacterial biofilms and efflux pump inhibition, suggesting superior efficacy compared to simpler thiazole-amide analogues .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?
- The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Reacting benzo[d][1,3]dioxol-5-amine derivatives with α-haloketones or thioureas under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
- Pyrazole functionalization : 3-Methyl-1H-pyrazole intermediates are coupled with thiazole moieties via nucleophilic substitution or Pd-catalyzed cross-coupling .
- Indole-acetamide conjugation : The 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide group is introduced via Schlenk techniques or peptide coupling reagents (e.g., EDCI/HOBt) in anhydrous conditions .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Analytical methods :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >95% .
- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity (e.g., pyrazole C-5 substitution) and absence of rotamers .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In vitro screens :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles (e.g., high cytotoxicity but low enzyme inhibition) be resolved?
- Mechanistic studies :
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct target binding .
- Transcriptomic profiling : RNA-seq to identify off-target pathways (e.g., apoptosis vs. metabolic disruption) .
- Structural optimization :
- SAR analysis : Modify the benzo[d][1,3]dioxol-5-yl or indole moieties to enhance selectivity (e.g., introduce electron-withdrawing groups) .
- Prodrug design : Mask polar groups (e.g., acetamide) to improve cell permeability .
Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets in kinases) .
- ADMET prediction :
- SwissADME : Predict logP, bioavailability, and CYP450 interactions .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?
- Process chemistry strategies :
- Catalyst screening : Test Pd(OAc)₂/XPhos vs. CuI/Proline for coupling reactions to minimize byproducts .
- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., thiazole cyclization) to enhance reproducibility .
- Quality control :
- In-line PAT tools : Use FTIR or Raman spectroscopy for real-time monitoring .
- Design of Experiments (DoE) : Optimize solvent ratios (e.g., DCM:MeOH) and stoichiometry via response surface methodology .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling :
- Plasma stability : Incubate with liver microsomes to assess metabolic degradation .
- Tissue distribution : LC-MS/MS quantification in target organs (e.g., tumor vs. liver) .
- Formulation adjustments :
- Nanocarriers : Encapsulate in PEGylated liposomes to enhance bioavailability .
- Salt formation : Improve solubility via hydrochloride or sodium salts .
Methodological Challenges
Q. What strategies mitigate challenges in characterizing tautomeric forms of the pyrazole-thiazole core?
- Advanced NMR techniques :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
